N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a structurally complex compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanamide chain to a 6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine group. Although direct pharmacological data for this compound are unavailable, its design suggests applications in medicinal chemistry, particularly in targeting enzymes or signaling pathways modulated by fused heterocycles.
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-11-14(12(2)22-23-10-19-21-18(11)23)4-6-17(24)20-13-3-5-15-16(9-13)26-8-7-25-15/h3,5,9-10H,4,6-8H2,1-2H3,(H,20,24) |
InChI Key |
VSVPQHQLZKJCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a triazolopyridazine component. These structural elements contribute to its biological activity through various interactions with biological targets.
Molecular Formula
- Chemical Formula: C₁₈H₁₈N₄O₂
- Molecular Weight: 342.36 g/mol
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds related to this compound. For instance:
- Acetylcholinesterase Inhibition: This compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- α-Glucosidase Inhibition: The compound has also shown potential as an α-glucosidase inhibitor, making it relevant for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate digestion and absorption .
Antithrombotic Activity
Research indicates that derivatives of the benzodioxin structure possess dual antithrombotic properties by inhibiting thrombin and fibrinogen GPIIb/IIIa binding. The compound's ability to modulate these pathways may offer therapeutic benefits in preventing thrombotic events .
Table 1: Biological Activity Summary
Research Findings
- Synthesis and Evaluation: A study synthesized various sulfonamide derivatives incorporating the benzodioxin moiety and evaluated their biological activities against AChE and α-glucosidase enzymes. The results indicated promising inhibitory effects that warrant further investigation for therapeutic applications in T2DM and Alzheimer's disease .
- Chirality Influence: The chirality of benzodioxine derivatives significantly affects their biological activity. For example, (S)-isomers showed superior thrombin inhibition compared to their (R)-counterparts, suggesting that stereochemistry plays a critical role in drug design .
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide exhibit anticancer properties. For instance, derivatives of triazolo-pyridazines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that certain triazole derivatives could inhibit the growth of K562 and MCF-7 cell lines significantly .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacteria and fungi. For example, modifications in the benzodioxin core have been linked to enhanced antimicrobial properties .
Neuroprotective Effects
Emerging studies suggest that benzodioxin derivatives may possess neuroprotective effects. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration .
Synthesis and Functionalization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on improving the efficiency of synthesizing such complex molecules through techniques like microwave-assisted synthesis and green chemistry approaches .
Case Studies
Case Study 1: Anticancer Screening
A comprehensive screening of various derivatives of triazolo-pyridazines indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests a promising avenue for further development as anticancer agents .
Case Study 2: Neuroprotective Studies
In vitro studies on the neuroprotective effects of similar benzodioxin compounds showed significant reductions in cell death in models of oxidative stress. These findings highlight the potential for developing therapeutic agents targeting neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzodioxin Moieties
The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) shares the benzodioxin scaffold but differs in its substituents, incorporating a pyridin-3-amine group and a dimethylaminomethylphenyl side chain . Key comparisons include:
| Property | Target Compound | CAS 2306268-61-9 |
|---|---|---|
| Molecular Weight | Not reported | 391.46 g/mol |
| Functional Groups | Triazolopyridazine, propanamide | Pyridine, benzodioxin, methoxy |
| Potential Applications | Hypothesized kinase modulation | Research use (unspecified targets) |
The dimethylamino group in CAS 2306268-61-9 may enhance solubility, whereas the triazolopyridazine in the target compound could improve target selectivity due to its smaller, rigid structure.
Heterocyclic Analogues with Triazole/Oxadiazole Cores
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c) feature benzooxazin and phenyl-1,2,4-oxadiazole groups . Unlike the target compound’s triazolopyridazine, oxadiazoles are known for hydrogen-bonding capabilities and metabolic resistance.
Tetrahydroimidazopyridine Derivatives
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) exemplifies fused bicyclic systems with imidazopyridine cores . While structurally distinct, its nitrophenyl and ester groups highlight design strategies for tuning electronic properties and bioavailability:
| Feature | Target Compound | Compound 2d |
|---|---|---|
| Core Heterocycle | Triazolopyridazine | Imidazopyridine |
| Key Substituents | Benzodioxin, dimethyl groups | Nitrophenyl, cyano, ester |
| Melting Point | Not reported | 215–217°C |
Research Findings and Limitations
- Synthetic Challenges : The target compound’s triazolopyridazine core may require specialized coupling reagents, unlike the room-temperature synthesis of oxadiazole derivatives .
- Spectroscopic Validation : Analogous compounds (e.g., 2d) were characterized via ¹H/¹³C NMR and HRMS, suggesting similar protocols could apply .
- Biological Data Gap: No direct activity data exist for the target compound, unlike CAS 2306268-61-9, which is explicitly noted for research use .
Preparation Methods
Nitration and Reduction of 1,4-Benzodioxane
1,4-Benzodioxane undergoes nitration at the 6-position using nitric acid in sulfuric acid (70% yield). Subsequent catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 2,3-dihydro-1,4-benzodioxin-6-amine.
Key Parameters :
-
Nitration: 0–5°C, 2 hours
-
Hydrogenation: 25°C, 50 psi H₂, 6 hours
Synthesis of 3-(6,8-Dimethyl triazolo[4,3-b]pyridazin-7-yl)propanoic Acid
Construction of the Triazolopyridazine Core
Thetriazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3-amino-6-methylpyridazine with acetyl chloride, followed by dehydrogenation using chloranil. Methylation at the 6- and 8-positions is achieved via Friedel-Crafts alkylation (MeCl, AlCl₃).
Side-Chain Introduction
Propanoic acid is introduced at the 7-position through nucleophilic aromatic substitution. 7-Bromo-6,8-dimethyl[1,2,]triazolo[4,3-b]pyridazine reacts with acrylic acid under Heck coupling conditions (Pd(OAc)₂, PPh₃, NEt₃).
Optimization Data :
| Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Pd(OAc)₂, 100°C | 68 | 92 |
| PdCl₂(PPh₃)₂, 90°C | 72 | 95 |
Amide Coupling and Final Product Isolation
Activation of Propanoic Acid
3-(6,8-Dimethyltriazolo[4,3-b]pyridazin-7-yl)propanoic acid is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in 2-propanol. This generates a reactive acyloxy triazine intermediate.
Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine
The activated acid reacts with the amine fragment at 25°C for 12 hours, followed by cyclization at 55°C to form the amide bond. Crude product is purified via recrystallization (2-propanol/water).
Yield and Purity :
-
Yield: 35–40%
-
HPLC Purity: ≥96%
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin), 3.22 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 6H, CH₃).
-
HRMS : m/z [M+H]⁺ calcd. 382.1521, found 382.1518.
X-ray Crystallography
Single-crystal analysis confirms the planar triazolopyridazine system and orthogonal benzodioxin orientation.
Scalability and Process Considerations
Solvent Selection
Polar aprotic solvents (DMF, NMP) improve reaction homogeneity but complicate purification. 2-Propanol balances solubility and ease of isolation.
Temperature Control
Exothermic amide coupling necessitates gradual reagent addition (<5°C) to suppress side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
